molecular formula C26H22N2O5S B11243287 4-[(4-methoxyphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-[(4-methoxyphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11243287
M. Wt: 474.5 g/mol
InChI Key: KTTDBFBAHLUIHO-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazine ring, a naphthalene moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Naphthalene Moiety: This step can be achieved through coupling reactions, such as Suzuki or Heck coupling, using naphthalene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxyphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(4-methoxyphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of Pathways: The compound may inhibit specific biochemical pathways, resulting in the suppression of certain cellular processes.

    Induction of Cellular Responses: The compound can induce cellular responses, such as apoptosis or cell cycle arrest, through its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)sulfonyl]-N-(phenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • 4-[(4-methoxyphenyl)sulfonyl]-N-(naphthalen-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • 4-[(4-methoxyphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Uniqueness

4-[(4-methoxyphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-naphthalen-1-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H22N2O5S/c1-32-19-13-15-20(16-14-19)34(30,31)28-17-25(33-24-12-5-4-11-23(24)28)26(29)27-22-10-6-8-18-7-2-3-9-21(18)22/h2-16,25H,17H2,1H3,(H,27,29)

InChI Key

KTTDBFBAHLUIHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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